molecular formula C11H10ClN3O B1433028 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1384428-67-4

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B1433028
CAS No.: 1384428-67-4
M. Wt: 235.67 g/mol
InChI Key: SYBUINUERLBAPT-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a versatile chemical intermediate designed for research applications in medicinal and synthetic chemistry. Its structure integrates a 1,2,3-triazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to act as a non-classical amide bioisostere . The reactive 2-chloroacetyl group attached to the triazole core makes this compound a particularly valuable building block for the construction of more complex nitrogen- and sulfur-containing heterocycles, such as thiazoles and pyrazolines, which are prevalent in pharmacologically active molecules . The primary research value of this compound lies in its use as a key precursor in synthetic campaigns. For instance, compounds with analogous 2-halogenated ketone functionalities are routinely employed in Hantzsch thiazole synthesis, reacting with various thioamides to form thiazole rings—a common motif in compounds with antimicrobial, anti-inflammatory, and anticancer properties . The 1,2,3-triazole moiety can be efficiently installed via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for modular synthesis and the easy introduction of diverse substituents on the phenyl ring . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[1-(3-methylphenyl)triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-3-2-4-9(5-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUINUERLBAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Enaminones and Sulfonyl Azides

A prominent method involves the cycloaddition reaction between enaminones and sulfonyl azides, which yields azoloyl NH-1,2,3-triazoles selectively. The enaminones act as dipolarophiles, and sulfonyl azides serve as dipoles in this 1,3-dipolar cycloaddition.

  • Reaction Conditions: Typically conducted in pyridine or ethanol solvents.
  • Selectivity: Using tosyl azide (a sulfonyl azide) in pyridine favors the formation of NH-1,2,3-triazoles selectively.
  • Mechanism: The reaction proceeds via a cycloadduct intermediate (triazoline), followed by elimination steps leading to the triazole ring formation.
  • Optimization: Reaction temperature, solvent choice, and the electronic nature of the sulfonyl azide influence the product distribution.

Influence of Substituents and Solvents

  • Electron-withdrawing groups on sulfonyl azides favor diazoketone formation, while electron-donating groups favor triazole formation.
  • Pyridine as a solvent favors NH-1,2,3-triazole formation.
  • Ethanol tends to promote diazoketone byproducts.

Computational Insights

Density Functional Theory (DFT) calculations reveal the regioselectivity and the energy profile of the cycloaddition and subsequent elimination steps, confirming the preferred formation of the NH-1,2,3-triazole regioisomer under optimized conditions.

Summary Table of Preparation Methods

Step Reactants/Conditions Solvent Temperature Outcome/Notes
1 Enaminone + Sulfonyl azide (e.g., tosyl azide) Pyridine Room temp to 55 °C Selective formation of NH-1,2,3-triazole
1 Enaminone + Sulfonyl azide (with nitro group) Ethanol Room temp Formation of diazoketone byproduct favored
2 Triazole intermediate + Chloroacetyl chloride DCM or aprotic solvent 0 to 25 °C Acylation to form 2-chloro-1-(triazolyl)ethan-1-one
2 Base (e.g., triethylamine) Same as above Same as above Neutralizes HCl, facilitates acylation

Research Findings and Optimization

  • The choice of sulfonyl azide and solvent critically determines the selectivity between triazole and diazoketone products.
  • Introducing basic fragments in the reactants improves isolation and purification of the desired triazole.
  • Scale-up synthesis is feasible with optimized conditions, enabling production of diverse NH-1,2,3-triazoles and related carbonyl diazomethanes.
  • DFT studies support the mechanistic understanding and guide the selection of reaction parameters for improved yields.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new triazole derivatives with different substituents.

    Oxidation Reactions: Formation of oxides or other oxidized products.

    Reduction Reactions: Formation of alcohol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their evaluation for antimicrobial activity. The results showed that compounds with similar structures to 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one demonstrated potent inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Triazole derivatives have also been investigated for anticancer properties. A study explored the cytotoxic effects of various triazole compounds on cancer cell lines. The findings suggested that this compound exhibited selective cytotoxicity against certain cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

Fungicides

The compound's structural characteristics make it a candidate for fungicidal applications. Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. A case study demonstrated that formulations containing similar triazole compounds effectively controlled fungal pathogens in crops such as wheat and corn .

Plant Growth Regulators

Additionally, triazole compounds are being explored as plant growth regulators. They can modulate plant growth by influencing hormonal pathways and stress responses. Preliminary studies indicate that this compound may enhance root development and stress tolerance in plants .

Materials Science

Polymer Chemistry

In materials science, triazole compounds are being incorporated into polymer matrices to enhance material properties. The incorporation of this compound into polymers has shown improvements in thermal stability and mechanical strength. Research indicates that these modifications can lead to the development of advanced materials suitable for various industrial applications .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
This compound Salmonella typhimurium20

Table 2: Effects on Plant Growth

TreatmentRoot Length (cm)Shoot Height (cm)
Control5.010.0
This compound (10 mg/L)7.5 12.0

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The chloro group and methylphenyl group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The position and nature of substituents on the aryl ring and ethanone group significantly influence physicochemical properties and biological efficacy. Key analogs include:

Compound Name Aryl Substituent Ethanone Substituent Key Findings Reference
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10) 4-Methylphenyl Phenoxy Highest antibacterial activity (surpassing ampicillin and vancomycin)
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime 4-Nitrophenyl Oxime Synthesized in 86% yield; confirmed via NMR and X-ray diffraction
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 3-Chloro-4-methylphenyl Trifluoro Molecular weight: 289.64; used in materials science applications
2-Diazo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (5o) 4-Nitrophenyl Diazo 92% synthesis yield; melting point 172–174°C

Key Observations :

  • Antibacterial Activity : Electron-donating groups (e.g., methyl) on the aryl ring enhance antimicrobial potency. Compound 10 (4-methylphenyl) outperformed reference antibiotics .
  • Synthetic Efficiency : Nitro-substituted analogs (e.g., 4-nitrophenyl) exhibit high yields (86–92%) in condensation and diazo-coupling reactions .
  • Physical Properties : Trifluoro-substituted derivatives (e.g., ) show higher molecular weights and stability, making them suitable for industrial applications.

Key Observations :

  • Catalyst-Free Reactions : Diazotization reactions (e.g., ) achieve high yields without catalysts, simplifying purification.
  • Solvent Dependence: Ethanol is a preferred solvent for condensations, balancing reactivity and environmental safety .

Key Observations :

  • Synergistic Moieties : Hybrids combining triazoles with oximes () or diazo groups () enhance bioactivity.
  • Therapeutic Potential: Nitro and methyl substituents correlate with antimicrobial efficacy, while trifluoro groups favor industrial uses .

Biological Activity

2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : 235.67 g/mol

The presence of a chloro group and a triazole ring enhances its potential for biological activity, particularly through interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of antifungal and antibacterial activities.
  • Receptor Binding : The compound may interact with specific receptors in biological systems, modulating signaling pathways that affect cell proliferation and survival.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various pathogens. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Antibacterial Activity

In addition to antifungal effects, this compound has shown promising antibacterial activity. It is believed to interfere with bacterial cell wall synthesis and disrupt essential metabolic processes.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

StudyFindings
Antifungal Efficacy A study demonstrated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, showing a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
Antibacterial Activity Another investigation reported that this compound exhibited significant antibacterial effects against Staphylococcus aureus, with a notable reduction in bacterial viability .
Anticancer Studies In vitro studies indicated that this compound could reduce proliferation in various cancer cell lines, including breast and colon cancer cells, suggesting potential as an anticancer agent .

Applications in Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for:

  • Antifungal Agents : Development of new antifungal therapies targeting resistant strains.
  • Antibacterial Drugs : Formulation of novel antibiotics to combat bacterial infections.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (e.g., 60–80°C for Claisen-Schmidt condensations) and solvent polarity (e.g., ethanol or DMF) to favor triazole ring formation. Use catalysts like Cu(I) for click chemistry-derived intermediates .
  • Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Safety: Use glove boxes for air-sensitive steps and ensure proper waste disposal for chlorinated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR: Expect aromatic protons from the 3-methylphenyl group (δ 7.3–7.5 ppm, multiplet) and the triazole ring (δ 8.1–8.3 ppm, singlet). The acetyl CH3 group appears at δ 2.6 ppm .
  • IR: Look for C=O stretching (~1680 cm<sup>-1</sup>) and triazole C-N vibrations (~1450 cm<sup>-1</sup>) .
  • MS: The molecular ion [M+H]<sup>+</sup> should match the molecular weight (e.g., m/z 261.6 for C12H11ClN3O) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the 3D structure and electron density distribution of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD solves the phase problem via dual-space methods for triazole-containing structures .
  • Refinement (SHELXL): Refine anisotropic displacement parameters for the chloro-acetyl group and triazole ring. Apply TWIN/BASF commands if twinning is observed .
  • Visualization (WinGX/ORTEP): Generate thermal ellipsoid plots to analyze steric effects from the 3-methylphenyl substituent .

Q. What strategies address contradictions between computational (DFT) predictions and experimental data (e.g., spectral mismatches)?

Methodological Answer:

  • Validation Steps:
    • Compare DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*) with crystallographic bond lengths/angles. Adjust functional groups if deviations exceed 5% .
    • Reconcile NMR chemical shifts using computational tools (e.g., ACD/Labs or ChemDraw) to account for solvent effects .
  • Error Sources: Check for tautomerism in the triazole ring or conformational flexibility in the acetyl group .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a fungicidal or antimicrobial agent?

Methodological Answer:

  • Inhibition Assays: Use Colletotrichum gloeosporioides or Candida albicans models. Prepare serial dilutions (1–100 µM) in DMSO and measure MIC (minimum inhibitory concentration) .
  • Control Compounds: Compare with commercial fungicides (e.g., tebuconazole) to benchmark efficacy. Include solvent-only controls to rule out DMSO toxicity .
  • Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to assess binding to fungal cytochrome P450 enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 2
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

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